

Application Note: O-(3-Chlorophenyl)hydroxylamine Hydrochloride in Advanced Organic Synthesis

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Compound of Interest

Compound Name: *O-(3-Chlorophenyl)hydroxylamine hydrochloride*

Cat. No.: B13692146

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Introduction & Reactivity Profile

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, electrophilic nitrogen source utilized extensively in modern organic synthesis[1]. Unlike traditional nucleophilic amines, this reagent exhibits "umpolung" (reversed) reactivity. The electron-withdrawing 3-chloro substituent fundamentally alters the electronics of the N–O bond, making it an exceptional precursor for acid-catalyzed [3,3]-sigmatropic rearrangements[2] and a privileged substrate for the generation of highly reactive aminium radical cations (ARCs) via photoredox catalysis[3].

As a stable hydrochloride salt, it avoids the rapid auto-oxidation and degradation pathways common to free-base hydroxylamines, ensuring highly reproducible reaction kinetics across diverse synthetic applications.

Physicochemical Properties & Handling

To ensure experimental reproducibility, the fundamental properties of the reagent must be accounted for during reaction design. The salt is hygroscopic and its solubility profile dictates the choice of solvent in anhydrous protocols.

| Property | Value |
|----------------------|---|
| Chemical Name | O-(3-Chlorophenyl)hydroxylamine hydrochloride |
| CAS Number | 4107-36-2 |
| Molecular Weight | 180.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Requirements | 2-8 °C, inert atmosphere (argon/nitrogen) |
| Key Reactivity Modes | N–O bond cleavage, Umpolung amination, Sigmatropic shifts |

Application I: Direct One-Pot Synthesis of Benzofurans

Benzofurans are privileged pharmacophores in drug development. Traditional syntheses often require harsh conditions or heavily pre-functionalized starting materials. However, O-arylhydroxylamine hydrochlorides react directly with cyclic or acyclic ketones under acidic conditions to yield substituted benzofurans in a single operation[4].

Mechanistic Insights & Causality

The reaction is initiated by the condensation of the ketone and the hydroxylamine to form an oxime ether. The addition of a strong, non-nucleophilic acid—specifically methanesulfonic acid (MsOH)—is critical. MsOH not only accelerates the initial oxime formation but subsequently protonates the oxime nitrogen, triggering a [3,3]-sigmatropic rearrangement[5]. The 3-chloro substituent on the aromatic ring is electronically optimal: it is sufficiently electron-withdrawing to weaken the N–O bond and stabilize the resulting phenoxide-like leaving group, yet not so deactivated that it hinders the initial condensation[2]. Following the rearrangement, rapid rearomatization and cyclization occur, extruding ammonia to furnish the benzofuran core.

Reaction Pathway Visualization



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Fig 1: One-pot condensation-rearrangement-cyclization pathway for benzofuran synthesis.

Optimized Protocol: Condensation-Rearrangement-Cyclization

Scale: 1.0 mmol

- Preparation: In an oven-dried 10 mL round-bottom flask, dissolve **O-(3-Chlorophenyl)hydroxylamine hydrochloride** (180 mg, 1.0 mmol) in anhydrous THF (2.0 mL). Causality: THF provides excellent solubility for both the salt and the ketone while stabilizing the polar transition states of the sigmatropic shift.
- Activation: Warm the solution to 60 °C under an argon atmosphere. Causality: Thermal activation is strictly required to overcome the activation energy barrier of the [3,3]-rearrangement. At room temperature, the reaction stalls at the oxime ether stage.
- Condensation: Add methanesulfonic acid (130 µL, 2.0 mmol) followed dropwise by the target ketone (e.g., cyclohexanone, 1.0 mmol). Causality: A stoichiometric excess of MsOH (2 equivalents) ensures complete protonation of the intermediate oxime, driving the cascade forward without substrate degradation.
- Monitoring & Validation (Self-Validating Step): Stir the mixture at 60 °C for 2–4 hours. The reaction progress can be visually validated by TLC (Hexanes/EtOAc, 20:1). The successful cascade is confirmed by the complete disappearance of the highly polar hydroxylamine salt

at the baseline and the emergence of a strongly UV-active, non-polar spot corresponding to the benzofuran.

- Workup: Remove the THF under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

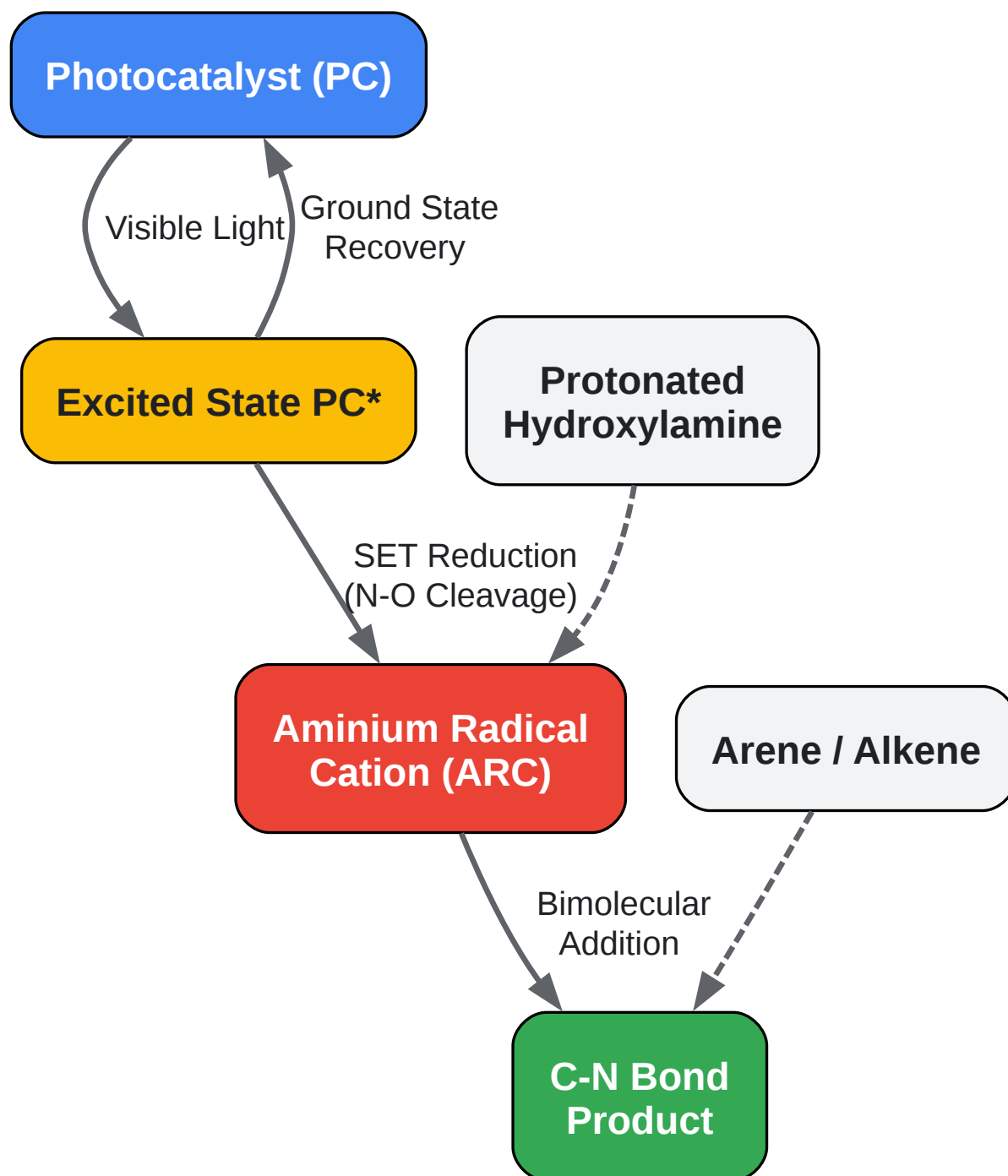
Application II: Photocatalytic Electrophilic Amination

The electrophilic amination of unactivated arenes and alkenes represents a paradigm shift in C–N bond formation. Recent advances have demonstrated that O-arylhydroxylamines can undergo single-electron transfer (SET) reduction to generate highly reactive aminium radical cations (ARCs) via visible-light photoredox catalysis[3].

Mechanistic Insights & Causality

The generation of ARCs requires strict pre-protonation of the hydroxylamine. If the substrate is unprotonated, the SET event yields a neutral aminyl radical, which lacks the electrophilicity required to engage in bimolecular C–N bond formation with π -nucleophiles[3]. Variation of acid pKa reveals that perchloric acid (HClO₄, pKa = –10) is uniquely optimal; weaker acids (such as acetic acid or TFA) fail to fully protonate the weakly basic hydroxylamine in organic solvents, rendering them ineffective at promoting efficient product formation[3]. Once protonated and reduced by the excited-state photocatalyst, the N–O bond cleaves mesolytically to release 3-chlorophenol and the highly electrophilic ARC, which immediately engages the arene substrate[6].

Photoredox Catalytic Cycle Visualization



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Fig 2: Photocatalytic generation of electrophilic ARCs for C-N bond formation.

Optimized Protocol: Intermolecular C–H Amination

Scale: 0.5 mmol

- **Reaction Assembly:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add **O-(3-Chlorophenyl)hydroxylamine hydrochloride** (90 mg, 0.5 mmol), the arene nucleophile (1.5 mmol), and $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$ (5.6 mg, 1 mol%).
- **Acidification:** Add anhydrous acetonitrile (5.0 mL) followed by perchloric acid (HClO_4 , 60% aqueous, 0.5 mmol). **Causality:** As established by NMR studies, the bimolecular protonation event must occur prior to SET. HClO_4 ensures 100% protonation, preventing the formation of unproductive neutral aminyl radicals[3].
- **Degassing:** Seal the tube and subject the mixture to three freeze-pump-thaw cycles under argon. **Causality:** Dissolved oxygen is a potent triplet quencher. Failing to degas the solvent will rapidly deactivate the excited-state $^*\text{Ir}(\text{III})$ photocatalyst, completely halting the single-electron transfer process.
- **Irradiation & Validation (Self-Validating Step):** Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours. A successful reaction will maintain the characteristic luminescence of the iridium photocatalyst. Furthermore, the stoichiometric release of 3-chlorophenol serves as an internal diagnostic marker; its presence can be quantified via GC-MS aliquots to validate that N–O bond cleavage and ARC generation have occurred[3].
- **Isolation:** Quench the reaction with saturated aqueous NaHCO_3 (10 mL), extract with dichloromethane (3×10 mL), concentrate, and purify via flash chromatography to isolate the aminated product.

Quantitative Data & Substrate Scope Summary

The following table summarizes the expected quantitative outcomes and diagnostic markers for the primary synthetic workflows utilizing **O-(3-Chlorophenyl)hydroxylamine hydrochloride**.

| Substrate Type | Reaction Pathway | Key Reagents / Conditions | Typical Yield | Diagnostic Byproduct |
|---|---------------------------------|---|---------------|----------------------------|
| Cyclic Ketones (e.g., Cyclohexanone) | Benzofuran Annulation | MsOH (2 eq), THF, 60 °C | 70 - 85% | Ammonia (NH ₃) |
| Acyclic Ketones | Benzofuran Annulation | MsOH (2 eq), THF, 60 °C | 60 - 75% | Ammonia (NH ₃) |
| Electron-Rich Arenes | Photocatalytic Amination | Ir-PC, HClO ₄ , Blue LED, RT | 75 - 90% | 3-Chlorophenol |
| Unactivated Alkenes | Anti-Markovnikov Hydroamination | Ir-PC, Thiol donor, Blue LED | 65 - 80% | 3-Chlorophenol |

References

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